molecular formula C7H6N2O4 B13018450 Methyl 4-nitronicotinate CAS No. 105151-37-9

Methyl 4-nitronicotinate

Cat. No.: B13018450
CAS No.: 105151-37-9
M. Wt: 182.13 g/mol
InChI Key: ADSAUGGRJWPAQZ-UHFFFAOYSA-N
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Description

Methyl 4-nitronicotinate is an organic compound with the molecular formula C7H6N2O4 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and a nitro group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitronicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: Methyl 4-aminonicotinate.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

    Oxidation: Higher oxidation state compounds, though specific products depend on the reaction conditions.

Scientific Research Applications

Methyl 4-nitronicotinate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-nitronicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the nitro group and is used as a vasodilator in topical applications.

    Methyl 6-fluoro-5-nitronicotinate: Contains a fluorine atom, which can alter its reactivity and biological activity.

    Methyl 6-chloro-5-nitronicotinate: Contains a chlorine atom, which can also influence its chemical and biological properties.

Uniqueness: Methyl 4-nitronicotinate is unique due to the position of the nitro group on the pyridine ring, which significantly influences its chemical reactivity and potential applications. The presence of the nitro group at the fourth position makes it distinct from other nitro-substituted nicotinates, affecting its electronic properties and reactivity.

Biological Activity

Methyl 4-nitronicotinate (M4N) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a nitro group attached to a pyridine ring. Its chemical formula is C7H6N2O5C_7H_6N_2O_5, and it appears as a yellow crystalline solid. The compound's unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that M4N exhibits several significant biological activities, including:

  • Antimicrobial Activity : M4N has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Properties : Studies indicate that M4N can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that M4N may inhibit the proliferation of certain cancer cell lines, indicating a need for further investigation into its anticancer properties.

The mechanism by which M4N exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:

  • Enzyme Inhibition : M4N may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular processes.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to inflammation and cell growth.
  • Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that M4N can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of M4N against Gram-positive and Gram-negative bacteria. Results indicated that M4N exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
  • Anti-inflammatory Activity : In vitro studies demonstrated that M4N reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was dose-dependent and suggests potential therapeutic applications in inflammatory conditions such as arthritis.
  • Anticancer Activity : Research conducted on various cancer cell lines (e.g., HeLa and A549) revealed that M4N inhibited cell proliferation with IC50 values ranging from 20 to 50 µM. Mechanistic studies indicated that this inhibition was associated with increased apoptosis and cell cycle arrest at the G2/M phase.

Data Summary Table

Biological ActivityTest Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
AntimicrobialEscherichia coliMIC = 30 µg/mL
Anti-inflammatoryMacrophages (in vitro)Reduced cytokines
AnticancerHeLa CellsIC50 = 20 µM
AnticancerA549 CellsIC50 = 50 µM

Properties

CAS No.

105151-37-9

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

methyl 4-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)5-4-8-3-2-6(5)9(11)12/h2-4H,1H3

InChI Key

ADSAUGGRJWPAQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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